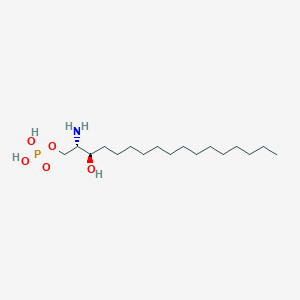
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step procedures starting from readily available starting materials. For instance, Malavašič et al. (2007) demonstrated a solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Malavašič et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (2S,4S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, has been extensively studied. Wang and Englert (2019) determined the absolute structure of a chiral pyrrolidine derivative through diffraction, CD spectroscopy, and theoretical calculations, showcasing the detailed molecular architecture of these compounds (Wang & Englert, 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, demonstrating their chemical versatility. For example, the reaction with iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method has been utilized for the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a process characterized by Naveen et al. (2007) through spectroscopic means and X-ray diffraction studies (Naveen et al., 2007).
Wissenschaftliche Forschungsanwendungen
Combinatorial Synthesis Applications
A study by Črt Malavašič et al. (2007) highlights the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from a related compound. This process involves acylation and coupling reactions to create a library of carboxamides, showcasing the compound's utility in generating diverse molecular libraries for pharmaceutical research (Črt Malavašič et al., 2007).
Influenza Neuraminidase Inhibitors
G. T. Wang et al. (2001) describe the design and synthesis of influenza neuraminidase inhibitors using a core structure that shares functional groups with the query compound. This work emphasizes the compound’s role in developing potent antiviral agents through strategic core modifications and high-throughput synthesis (G. T. Wang et al., 2001).
Solvent Dependent Reactions
Research by E. Rossi et al. (2007) explores divergent and solvent-dependent reactions involving a compound closely related to the query, demonstrating its versatility in synthetic chemistry for producing various heterocyclic structures. This underscores the compound’s adaptability in reaction conditions to yield different outcomes, useful in organic synthesis and drug discovery (E. Rossi et al., 2007).
Structural Studies
The study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline by P. Rajalakshmi et al. (2013) presents structural analysis relevant to understanding the stereochemistry and molecular interactions of compounds with tert-butoxycarbonyl protective groups. Such insights are crucial for designing molecules with specific biological activities (P. Rajalakshmi et al., 2013).
Synthesis of Heterocycles
The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, as reported by S. Naveen et al. (2007), illustrates the application of related compounds in developing heterocyclic molecules, which are foundational structures in many therapeutic agents (S. Naveen et al., 2007).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1279039-33-6 |
Source


|
| Record name | L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279039-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)


